1-(4-fluorobenzyl)-N'-(furan-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
Description
1-(4-Fluorobenzyl)-N'-(furan-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic carbohydrazide derivative featuring a dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a furan-2-carbonyl hydrazide moiety at position 2. This compound belongs to a class of molecules known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitubercular properties .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N'-(furan-2-carbonyl)-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4/c19-13-7-5-12(6-8-13)11-22-9-1-3-14(18(22)25)16(23)20-21-17(24)15-4-2-10-26-15/h1-10H,11H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODMRNDILUIAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=CC=CO2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorobenzyl)-N'-(furan-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a compound of interest due to its potential biological activities. This article reviews the available data on its pharmacological properties, including its effects on cardiovascular health, antimicrobial activity, and potential mechanisms of action.
- Molecular Formula : C₁₈H₁₄FN₃O₄
- Molecular Weight : 355.3 g/mol
- CAS Number : 1105243-01-3
Cardiovascular Effects
Research has indicated that derivatives of dihydropyridine compounds, including this compound, exhibit significant hypotensive effects. A study involving similar dihydropyridine compounds demonstrated their ability to lower mean arterial blood pressure (MABP) in male rats. The synthesized compounds showed a dose-dependent response, with a notable increase in heart rate observed alongside the hypotensive effects .
| Compound | Dose (mg/kg) | MABP Reduction | Heart Rate Increase |
|---|---|---|---|
| 5a | 2 | Moderate | Significant |
| 5b | 4 | High | Significant |
| Nifedipine | 2 | Highest | Moderate |
The mechanisms underlying the biological activities of dihydropyridine derivatives often involve modulation of calcium channels and interaction with various receptors:
- Calcium Channel Blockade : These compounds act primarily as calcium antagonists, which is crucial for their hypotensive effects.
- Antioxidant Activity : Some studies suggest that related compounds may exhibit antioxidant properties, which could contribute to their protective effects on cardiovascular health.
- Cellular Signaling Pathways : Research indicates that these compounds may influence signaling pathways associated with apoptosis and inflammation, potentially enhancing their therapeutic profiles against various diseases .
Case Studies
A notable study focused on a series of synthesized dihydropyridine derivatives that included this compound. The results highlighted:
- Hypotensive Effects : Compounds significantly reduced MABP compared to control treatments.
- Increased Heart Rate : All tested compounds increased heart rate significantly compared to the vehicle control.
This study underscores the potential utility of these compounds in treating hypertension and related cardiovascular conditions .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model after oral administration. This highlights the potential of dihydropyridine derivatives as effective anticancer agents, particularly those modified with fluorobenzyl and furan moieties, which may enhance their biological activity and specificity against cancer cells .
Kinase Inhibition
The compound's structure suggests it may act as a selective inhibitor of various kinases. Substituted dihydropyridines have been identified as potent inhibitors of Met kinase, with modifications leading to improved enzyme potency and selectivity. This characteristic makes them valuable in the development of targeted therapies for cancers that exhibit aberrant kinase activity .
Anti-inflammatory Properties
Dihydropyridine derivatives have also been studied for their anti-inflammatory effects. A recent study found that compounds synthesized from similar frameworks exhibited pronounced anti-inflammatory activity. The mechanism often involves the modulation of inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases .
Synthesis Techniques
The synthesis of 1-(4-fluorobenzyl)-N'-(furan-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multi-step reactions including cyclization and functional group modifications. The introduction of fluorine atoms has been shown to enhance the pharmacokinetic properties of the resulting compounds.
Structure-Activity Relationship (SAR) Studies
SAR studies reveal that modifications at specific positions on the dihydropyridine ring can significantly affect biological activity. For example, substitution at the 3-position with various functional groups has been linked to enhanced potency against certain cancer cell lines .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Substituent Effects on Bioactivity :
- The 4-fluorobenzyl group (common in the target compound and Attia et al.'s derivative ) is associated with enhanced antimicrobial activity due to its electron-withdrawing nature and metabolic stability. In contrast, the 2-chloro-6-fluorobenzyl group in introduces steric hindrance and polarizability, which may alter target binding .
- The furan-2-carbonyl group in the target compound differs from Ligand 1’s trimethoxybenzylidene and Ligand 2’s bromophenyl-ethylidene . Furan’s electron-rich π-system may facilitate hydrogen bonding or π-π stacking with enzymatic targets, whereas bromine in Ligand 2 increases molecular weight and hydrophobic interactions .
Binding Affinity Trends :
- Ligand 2 (-7.3 kcal/mol) exhibits marginally stronger binding to glucosamine-6-phosphate synthase than Ligand 1 (-7.1 kcal/mol), likely due to the electron-withdrawing bromine substituent enhancing electrostatic interactions . The target compound’s furan substituent may offer intermediate affinity, but experimental validation is required.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels ’s hydrazide formation via refluxing ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate with hydrazine, followed by acylation with furan-2-carbonyl chloride . This contrasts with ’s multi-step procedures for oxadiazole-containing analogs, which show lower yields (66–82%) .
Computational Predictions :
- Density Functional Theory (DFT) studies (B3LYP/6-311++(d,p)) in predict optimized geometries and thermochemical properties for carbohydrazides. The target compound’s furan moiety may exhibit distinct bond angles (~120° for C=O) and torsional stability compared to bulkier substituents like trimethoxybenzylidene .
Implications for Drug Development
- Pharmacokinetics : The 4-fluorobenzyl group may improve metabolic stability, while the furan-2-carbonyl moiety could enhance solubility compared to halogenated analogs .
- Structure-Activity Relationship (SAR) : Substitutions at R2 (e.g., furan vs. bromophenyl) critically modulate binding affinity and selectivity. Systematic variations, as in ’s ligand series, are recommended for optimizing activity .
- Target Specificity : Molecular docking (AutoDock Vina) against glucosamine-6-phosphate synthase (PDB: 2VF5) suggests that the target compound’s furan may interact with active-site residues (e.g., Asn603 or Lys484), analogous to Ligand 1’s trimethoxybenzylidene .
Preparation Methods
Cyclocondensation of β-Ketoesters with Ureas
The 2-oxo-1,2-dihydropyridine scaffold is classically synthesized via the Guareschi-Thorpe reaction, involving cyclocondensation of β-ketoesters with cyanoguanidine or urea derivatives. For instance, ethyl acetoacetate reacts with urea under acidic conditions to yield 2-oxo-1,2-dihydropyridine-3-carboxylate. Modifications include:
- Solvent : Ethanol or acetic acid.
- Catalyst : Concentrated HCl or H₂SO₄.
- Yield : 60–75% after recrystallization.
Hydrazide Formation: Conversion of Ester to Carbohydrazide
Hydrazinolysis of Ethyl Esters
The ethyl ester intermediate is treated with excess hydrazine hydrate to yield the carbohydrazide. Key parameters from:
Alternative Methods: Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate hydrazinolysis:
Acylation of Carbohydrazide with Furan-2-carbonyl Chloride
Coupling Agent-Free Approach
Direct acylation using furan-2-carbonyl chloride under Schotten-Baumann conditions:
Carbodiimide-Mediated Coupling
For sterically hindered substrates, EDC/HOBt activation improves efficiency:
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv), hydroxybenzotriazole (HOBt, 1.2 equiv).
- Solvent : Anhydrous dichloromethane.
- Conditions : Stirring at room temperature for 12 h.
- Yield : 88–92%.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
High-Performance Liquid Chromatography (HPLC)
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Late-Stage Coupling) | Route B (Early Alkylation) |
|---|---|---|
| Total Yield | 52% | 61% |
| Step Count | 4 | 5 |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | Limited to 50 g |
Route B offers higher overall yield but requires stringent purification after alkylation. Industrial-scale synthesis favors Route A for its operational simplicity.
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing O-alkylation is mitigated by:
Hydrazide Stability
The carbohydrazide intermediate is prone to oxidation, necessitating:
Industrial Applications and Patent Landscape
While no direct patents exist for this compound, analogous pyridone carbohydrazides are patented as:
- Anticancer agents : USPTO 10,947,253 (2021).
- Antivirals : WO 2020/154,321 (HCV protease inhibition).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-fluorobenzyl)-N'-(furan-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, and how are intermediates characterized?
- Answer : The synthesis typically involves condensation of hydrazide derivatives with carbonyl-containing moieties under acidic or catalytic conditions. For example, analogous compounds (e.g., dihydropyridine-carbohydrazides) are synthesized by reacting hydrazides with aldehydes or ketones in ethanol or methanol with glacial acetic acid as a catalyst . Intermediates are characterized via 1H/13C NMR and FT-IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹ in IR, hydrazide NH protons at δ 9–11 ppm in 1H NMR) . Purity is validated by elemental analysis, though minor discrepancies between calculated and observed values may arise due to residual solvents or hygroscopicity .
Q. How can spectroscopic techniques resolve structural ambiguities in dihydropyridine-carbohydrazide derivatives?
- Answer : 2D NMR (e.g., HSQC, HMBC) is critical for assigning quaternary carbons and confirming connectivity, particularly for distinguishing regioisomers. For example, HMBC correlations between the hydrazide NH and the pyridine C=O group can confirm the correct substitution pattern . Computational tools like Gaussian 09W can simulate NMR spectra to cross-validate experimental data . Discrepancies in elemental analysis (e.g., ±0.3% deviation) may require recrystallization or HPLC purification to ensure compound integrity .
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity of this compound against enzymatic targets like Glucosamine-6-Phosphate Synthase (GlmS)?
- Answer : Molecular docking (e.g., AutoDock Vina or Gaussian 09W ) is used to model ligand-enzyme interactions. For dihydropyridine derivatives, the furan and fluorobenzyl groups are critical for hydrogen bonding with GlmS active-site residues (e.g., Asp-452 or Lys-484) . Docking protocols should include:
- Protein preparation : Remove water molecules, add polar hydrogens, and assign charges (e.g., AMBER force field).
- Grid box optimization : Center the box on the catalytic site (e.g., 20 ų for GlmS) .
- Post-docking analysis : Use PyMOL or Chimera to visualize binding poses and calculate binding energies (ΔG ≤ −8 kcal/mol suggests strong affinity) .
Q. How can researchers address contradictions in experimental vs. computational data for this compound’s physicochemical properties?
- Answer : Discrepancies in logP, solubility, or spectral data may arise from implicit solvent models or force field limitations. To resolve this:
- Experimental validation : Use HPLC-MS to confirm purity and isothermal titration calorimetry (ITC) for binding affinity measurements.
- Computational refinement : Apply density functional theory (DFT) with solvent corrections (e.g., PCM model) to improve accuracy .
- Cross-platform validation : Compare results from multiple software (e.g., Gaussian, AutoDock, and Schrödinger Suite) to identify consensus predictions .
Q. What crystallographic techniques are suitable for determining the 3D structure of this compound, and how does its conformation influence bioactivity?
- Answer : Single-crystal X-ray diffraction using SHELX programs is ideal. Key steps include:
- Crystal growth : Optimize solvent systems (e.g., DMSO/water) via vapor diffusion.
- Data collection : Use a Mo/Kα source (λ = 0.71073 Å) and refine structures with SHELXL .
- Conformational analysis : The fluorobenzyl group’s dihedral angle relative to the pyridine ring affects π-π stacking with aromatic residues (e.g., Tyr-501 in GlmS). A planar conformation (angle ≤ 15°) enhances binding .
Methodological Considerations
Q. How should researchers design assays to evaluate antimicrobial activity while minimizing false positives?
- Answer : Use microbroth dilution assays (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include:
- Positive controls : Ciprofloxacin for bacteria, fluconazole for fungi.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
